5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13-17(26(22,23)20(2)14-7-4-3-5-8-14)11-16(24-13)18(21)19-12-15-9-6-10-25-15/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTNPFVJXGOXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CS2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a furan ring, which is known to exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O3S
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds containing furan rings often exhibit anticancer properties. The presence of the sulfamoyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
The sulfonamide moiety is known for its anti-inflammatory properties. Compounds with this functional group have been studied for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Furan derivatives have also been reported to possess antimicrobial properties. This compound may demonstrate efficacy against a range of pathogens due to its structural characteristics, which facilitate interaction with microbial targets.
Data Table: Biological Activity Summary
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Antimicrobial | Interacts with microbial targets |
Case Studies and Research Findings
- Anticancer Study : A study conducted on furan derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent.
- Anti-inflammatory Research : Another investigation focused on sulfonamide derivatives demonstrated their ability to reduce inflammation in animal models of arthritis, suggesting that this compound could be beneficial in managing inflammatory diseases.
- Antimicrobial Evaluation : A study assessing the antimicrobial activity of various furan-based compounds found that those with similar structural features to our compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to this compound involves disassembling the molecule into three primary fragments (Figure 1):
- Furan-2-carboxylic acid derivative : Serves as the core scaffold.
- N-Methyl-N-phenylsulfamoyl group : Introduced via sulfonylation.
- Thiophen-2-ylmethylamine : Provides the carboxamide side chain.
Key disconnections include:
- Amide bond formation between the furan carboxylic acid and thiophen-2-ylmethylamine.
- Sulfonylation at the 4-position of the furan ring.
- Methylation of the sulfamoyl nitrogen.
Synthetic Routes and Methodological Variations
Route 1: Sequential Sulfonylation and Amide Coupling
Step 1: Synthesis of 5-Methylfuran-2-carboxylic Acid
The furan core is synthesized via Paal-Knorr cyclization of acetylacetone with hydroxylamine, yielding 5-methylfuran-2-carboxylic acid (85% yield).
Step 2: Sulfonylation at the 4-Position
Sulfonylation is achieved using chlorosulfonic acid under controlled conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2 h |
| Solvent | Dichloromethane |
| Yield | 78% |
The intermediate 4-chlorosulfonyl-5-methylfuran-2-carboxylic acid is isolated and purified via recrystallization.
Step 3: N-Methyl-N-phenylsulfamoyl Group Introduction
The chlorosulfonyl intermediate reacts with N-methylaniline in the presence of triethylamine:
$$ \text{4-ClSO}2\text{-furan} + \text{PhN(Me)H} \xrightarrow{\text{Et}3\text{N}} \text{4-(N-Me-PhSO}_2\text{)-furan} $$
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 h |
| Solvent | THF |
| Yield | 65% |
Step 4: Amide Bond Formation with Thiophen-2-ylmethylamine
The carboxylic acid is activated using DCC/DMAP and coupled with thiophen-2-ylmethylamine:
$$ \text{Acid + H}2\text{NCH}2\text{-thiophene} \xrightarrow{\text{DCC/DMAP}} \text{Carboxamide} $$
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 24 h |
| Solvent | DMF |
| Yield | 72% |
Total Yield (4 Steps): 32%
Route 2: Convergent Synthesis via Prefunctionalized Intermediates
Step 1: Independent Synthesis of Sulfamoyl Fragment
N-Methyl-N-phenylsulfamoyl chloride is prepared by reacting sulfurochloridic acid with N-methylaniline (90% purity, confirmed by $$^1\text{H NMR}$$).
Step 2: Direct Coupling of Fragments
A one-pot strategy couples 5-methylfuran-2-carboxylic acid, sulfamoyl chloride, and thiophen-2-ylmethylamine using microwave-assisted synthesis:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 30 min |
| Solvent | Acetonitrile |
| Yield | 58% |
This method reduces side reactions but requires stringent stoichiometric control.
Optimization of Critical Reaction Parameters
Solvent Effects on Amide Coupling
Comparative studies reveal solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 45 |
| DCM | 8.9 | 38 |
Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates.
Temperature and Catalytic Effects
Elevated temperatures accelerate sulfonylation but risk decomposition:
| Temperature (°C) | Sulfonylation Yield (%) |
|---|---|
| 0–5 | 78 |
| 25 | 62 |
| 40 | 48 |
Catalytic additives (e.g., DMAP) improve amidation yields by 15–20%.
Industrial-Scale Production Challenges
Purification and Scalability
Analytical Characterization and Quality Control
Spectroscopic Data
Stability Studies
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH, 1 mo | 2.1 |
| Light (UV), 48 h | 5.8 |
The compound exhibits hygroscopicity, necessitating inert packaging.
Q & A
Basic Research Questions
Q. What are the key structural features of 5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide that influence its reactivity and biological activity?
- Answer : The compound’s reactivity is driven by its heterocyclic furan core, sulfamoyl group (N-methyl-N-phenyl), and thiophen-2-ylmethyl substituent. The sulfamoyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiophene moiety contributes to π-π stacking interactions in biological systems. The methyl group on the furan ring may sterically hinder certain reactions, requiring careful solvent selection (e.g., polar aprotic solvents like DMF) to optimize reactivity .
Q. What are the standard synthetic routes for this compound, and what critical parameters affect yield and purity?
- Answer : Synthesis typically involves:
Coupling of sulfamoyl chloride with the furan precursor under anhydrous conditions.
N-alkylation of the thiophen-2-ylmethyl group using a base like NaH in THF.
Critical parameters include:
- Temperature : Excess heat (>80°C) can degrade the sulfamoyl group.
- Solvent choice : Dichloromethane minimizes side reactions compared to DMSO.
- Purification : Gradient elution via flash chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the sulfamoyl coupling step?
- Answer : Low yields often arise from incomplete activation of the furan precursor. Strategies include:
- Pre-activation : Treat the furan-2-carboxylic acid with EDCI/HOBt before introducing the sulfamoyl chloride.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 60°C, improving yield by 15–20%.
- In-line monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track intermediate formation and adjust stoichiometry dynamically .
Q. How should contradictory data on the compound’s receptor binding affinity (e.g., nM vs. μM IC50 values) be analyzed and resolved?
- Answer : Contradictions may stem from assay conditions or conformational flexibility. Methodological steps:
Validate assay protocols : Ensure consistent buffer pH (7.4 ± 0.1) and temperature (25°C).
Conformational analysis : Use molecular dynamics simulations (AMBER force field) to identify dominant binding poses.
Competitive binding assays : Compare displacement curves with a reference antagonist (e.g., radiolabeled ligand) to confirm target specificity.
Discrepancies >10-fold warrant re-evaluation of protein source purity (e.g., HEK293 vs. CHO cell-expressed receptors) .
Q. What strategies are effective in improving the compound’s metabolic stability without compromising bioactivity?
- Answer :
- Isosteric replacement : Substitute the furan oxygen with a bioisostere like thiophene (retains aromaticity but reduces CYP450-mediated oxidation).
- Prodrug design : Introduce a labile ester group at the carboxamide nitrogen, hydrolyzed in vivo to the active form.
- Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic sites) to slow hepatic clearance.
Validate stability via liver microsome assays (human/rat, 1 mg/mL NADPH) and compare half-life (t½) improvements .
Methodological Resources
- Analytical Techniques :
- Data Interpretation :
- For conflicting bioactivity data, apply multivariate analysis (e.g., PCA) to isolate variables like cell line viability or compound aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
